molecular formula C9H15ClN4OS B14528812 N-[5-(Butan-2-yl)-1,3,4-thiadiazol-2-yl]-N'-(2-chloroethyl)urea CAS No. 62492-19-7

N-[5-(Butan-2-yl)-1,3,4-thiadiazol-2-yl]-N'-(2-chloroethyl)urea

Cat. No.: B14528812
CAS No.: 62492-19-7
M. Wt: 262.76 g/mol
InChI Key: RISXMSRHGSVFFE-UHFFFAOYSA-N
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Description

N-[5-(Butan-2-yl)-1,3,4-thiadiazol-2-yl]-N’-(2-chloroethyl)urea is a compound that features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Properties

CAS No.

62492-19-7

Molecular Formula

C9H15ClN4OS

Molecular Weight

262.76 g/mol

IUPAC Name

1-(5-butan-2-yl-1,3,4-thiadiazol-2-yl)-3-(2-chloroethyl)urea

InChI

InChI=1S/C9H15ClN4OS/c1-3-6(2)7-13-14-9(16-7)12-8(15)11-5-4-10/h6H,3-5H2,1-2H3,(H2,11,12,14,15)

InChI Key

RISXMSRHGSVFFE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=NN=C(S1)NC(=O)NCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(Butan-2-yl)-1,3,4-thiadiazol-2-yl]-N’-(2-chloroethyl)urea typically involves the reaction of a thiadiazole derivative with an appropriate urea derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would be optimized for yield and purity, and may involve additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(Butan-2-yl)-1,3,4-thiadiazol-2-yl]-N’-(2-chloroethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloroethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions typically require controlled temperatures and may be carried out in inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of urea derivatives.

Scientific Research Applications

N-[5-(Butan-2-yl)-1,3,4-thiadiazol-2-yl]-N’-(2-chloroethyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(Butan-2-yl)-1,3,4-thiadiazol-2-yl]-N’-(2-chloroethyl)urea involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(Butan-2-yl)-1,3,4-thiadiazol-2-yl]-N’-(2-chloroethyl)urea is unique due to its specific combination of a thiadiazole ring and a chloroethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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